1,4-Dimethyl-9H-carbazole-3-carbaldehyde
Overview
Description
1,4-Dimethyl-9H-carbazole-3-carbaldehyde is an organic compound with the molecular formula C15H13NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-9H-carbazole-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dimethyl-9H-carbazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under reflux conditions, leading to the formation of the desired aldehyde.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar formylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: 1,4-Dimethyl-9H-carbazole-3-carboxylic acid.
Reduction: 1,4-Dimethyl-9H-carbazole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that carbazole derivatives exhibit promising antitumor properties. A study highlighted the potential of carbazole compounds in reactivating the p53 pathway, which is crucial for regulating the cell cycle and preventing cancer cell proliferation. Although this study focused on 9-ethyl-9H-carbazole-3-carbaldehyde, it underscores the relevance of carbazole-based structures in developing anticancer agents .
Synthesis of Anticancer Agents
The synthesis of various derivatives of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde has been reported to yield compounds with significant biological activities. For instance, derivatives have shown antibacterial and anti-inflammatory effects, making them candidates for further pharmacological exploration .
Photoinitiators in Polymer Chemistry
This compound has been utilized as a photoinitiator in free radical polymerization processes. It facilitates the initiation of polymerization upon exposure to light, which is critical in developing new materials with specific properties. The compound's ability to absorb UV light and generate free radicals makes it suitable for applications in coatings and adhesives .
Analytical Chemistry
Chromatographic Techniques
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A method involving reverse phase HPLC was developed to separate 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde from impurities, demonstrating its utility in pharmacokinetic studies and quality control in pharmaceutical formulations .
Data Table: Summary of Applications
Case Study 1: Antitumor Activity
A recent study investigated the effects of a carbazole derivative on melanoma cells. The findings suggested that the compound could inhibit cell growth by inducing apoptosis through the p53 pathway. This opens avenues for developing new therapeutic strategies against melanoma using carbazole derivatives .
Case Study 2: Photoinitiator Performance
In polymer chemistry, this compound was tested as a photoinitiator under UV light conditions. The results showed efficient polymerization rates compared to traditional photoinitiators, indicating its potential for use in commercial applications where rapid curing is advantageous .
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-9H-carbazole-3-carbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of carbazole have been shown to interact with the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Similar in structure but with an ethyl group instead of methyl groups.
9H-Carbazole-3-carbaldehyde: Lacks the methyl groups at positions 1 and 4.
Dimethyl-9H-carbazole-3,6-dicarboxylate: Contains carboxylate groups instead of an aldehyde group.
Uniqueness
1,4-Dimethyl-9H-carbazole-3-carbaldehyde is unique due to the presence of methyl groups at positions 1 and 4, which can influence its reactivity and physical properties. This structural feature can affect its electronic properties, making it suitable for specific applications in material science and organic synthesis.
Biological Activity
1,4-Dimethyl-9H-carbazole-3-carbaldehyde (CAS No. 14501-66-7) is a compound derived from the carbazole family, known for its diverse biological activities, particularly in the field of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a carbazole skeleton with two methyl groups at the 1 and 4 positions and an aldehyde functional group at the 3 position. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to intercalate DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This compound has been shown to exhibit cytotoxic effects on various cancer cell lines by disrupting their normal cellular processes.
Efficacy Against Cancer Cell Lines
Research indicates that this compound demonstrates significant cytotoxicity against several cancer cell lines. The following table summarizes the findings from various studies:
Study on Antitumor Activity
In a focused medicinal chemistry effort, novel derivatives of ellipticine were synthesized using this compound as a precursor. These derivatives exhibited enhanced solubility and improved anticancer activity compared to traditional ellipticine derivatives. The study reported significant growth inhibition across multiple cancer cell lines, with some compounds showing better efficacy than established chemotherapeutics like Etoposide .
DNA Binding Studies
Another study investigated the DNA binding properties of carbazole derivatives, including this compound. The results indicated strong intercalation capabilities, leading to the disruption of DNA replication processes in cancer cells. This property was linked to the observed cytotoxic effects against various tumor cell lines .
Properties
IUPAC Name |
1,4-dimethyl-9H-carbazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-9-7-11(8-17)10(2)14-12-5-3-4-6-13(12)16-15(9)14/h3-8,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIBCEUGIZGZHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162869 | |
Record name | 1,4-Dimethyl-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14501-66-7 | |
Record name | 1,4-Dimethyl-9H-carbazole-3-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014501667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14501-66-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dimethyl-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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